N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide
描述
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-7-10-26-17-13-16(8-9-18(17)32-14-24(2,3)23(26)28)25-22(27)15-11-19(29-4)21(31-6)20(12-15)30-5/h7-9,11-13H,1,10,14H2,2-6H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYPZVMGTOJBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This section provides an overview of its pharmacological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core modified with an allyl group and a trimethoxybenzamide moiety. Its molecular formula is .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example:
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival. They have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of related compounds. The biological activity is attributed to the modulation of inflammatory mediators:
- Inhibition of Cytokines : Compounds in this class can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Anticancer Efficacy
A study investigated the effects of a structurally similar compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings showed that:
| Compound | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Compound A | 15 | 40 |
| Compound B | 10 | 30 |
These results indicate that the tested compounds significantly reduced cell viability in a dose-dependent manner .
Study 2: Anti-inflammatory Action
In another research effort focused on inflammatory models:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 60 |
| Compound B | 75 |
These results suggest that the compounds effectively reduce inflammation markers in vitro .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The docking scores indicate strong interactions with proteins involved in cancer progression and inflammation.
科学研究应用
Chemical Properties and Structure
This compound is characterized by its unique molecular structure that includes a tetrahydrobenzo[b][1,4]oxazepin core and multiple methoxy groups. The molecular formula is with a molecular weight of approximately 422.52 g/mol. Its structural complexity allows for interactions with various biological targets.
The compound has been investigated for several biological activities:
-
Anticancer Properties :
- Recent studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to induce apoptosis in breast cancer cells through the modulation of specific signaling pathways.
-
Antimicrobial Effects :
- The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria. A study demonstrated that it inhibits bacterial growth by disrupting cell membrane integrity.
-
Neuroprotective Effects :
- Preliminary research suggests potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Activity
A study conducted on a series of oxazepin derivatives including this compound revealed that it significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis rates through caspase activation .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Oxygen vs. Sulfur : The oxazepine core (O) may exhibit different electronic and steric profiles compared to thiazepines (S), affecting binding to biological targets .
- Substituent Effects: Allyl and dimethyl groups in the target compound likely increase steric hindrance compared to alkyl chains in thiazepines or cyano groups in benzimidazoles .
Spectroscopic Profiling
NMR Data Comparison :
- Target Compound : Expected NHamide proton signals near δ 12.26 ppm (cf. ), with allyl protons resonating at δ 5–6 ppm.
- Benzimidazole Analogue : Distinct NH signals at δ 12.75 ppm (NHbenzimidazole) and δ 12.26 ppm (NHamide) .
- Thiazepines : Alkyl substituents show δ 0.8–1.5 ppm (CH3/CH2), while aromatic protons appear at δ 6.5–7.5 ppm .
Discussion of Structural and Functional Divergence
常见问题
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursor amines and ketones under controlled temperatures (70–90°C) and inert atmospheres (N₂/Ar) to minimize oxidation .
- Step 2: Introduction of the 3,4,5-trimethoxybenzamide moiety via amide coupling using reagents like EDCI/HOBt or DCC in anhydrous DMF .
- Purification: Chromatography (HPLC or flash column) is critical for isolating the product, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the allyl group (δ ~5.2–5.8 ppm for vinyl protons), oxazepine carbonyl (δ ~170–175 ppm), and trimethoxybenzamide protons (δ ~3.8–4.0 ppm) .
- Mass Spectrometry: HRMS provides exact mass validation (e.g., [M+H]⁺ expected within ±2 ppm accuracy) .
- X-ray Crystallography: Limited data exist, but similar compounds (e.g., 3,4,5-trimethoxybenzamide derivatives) show planar aromatic systems and hydrogen-bonding networks stabilizing crystal structures .
Q. What are the physicochemical properties (e.g., solubility, LogP)?
- Solubility: Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water due to hydrophobic aromatic/allyl groups .
- LogP: Predicted LogP ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for cellular uptake .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control: Lowering reaction temperatures during cyclization (to 50–60°C) reduces side products like over-oxidized intermediates .
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance allylation efficiency in the oxazepine core .
- Solvent Optimization: Replacing THF with acetonitrile in amidation steps improves coupling yields by 15–20% .
Q. What strategies resolve contradictory biological activity data across studies?
- Assay Standardization: Validate cell lines (e.g., HepG2 vs. HEK293) and enzyme sources (recombinant vs. tissue-extracted) to minimize variability .
- Dose-Response Curves: Use 10-point IC₅₀ measurements (0.1–100 μM) to account for non-linear effects in enzyme inhibition studies .
- Meta-Analysis: Cross-reference data from analogues (e.g., trifluoromethyl or ethoxy-substituted derivatives) to identify structure-activity trends .
Q. What is the hypothesized mechanism of enzyme inhibition?
- Molecular Docking: Simulations (AutoDock Vina) suggest the trimethoxybenzamide group binds to hydrophobic pockets in kinase targets (e.g., CDK2), while the oxazepine carbonyl forms hydrogen bonds with catalytic lysine residues .
- Kinetic Studies: Lineweaver-Burk plots indicate non-competitive inhibition for related compounds, implying allosteric modulation .
Q. How can structure-activity relationships (SAR) guide derivative design?
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| Allyl group (R₁) | ↑ Cytotoxicity (IC₅₀ ~2 μM in MCF-7) | |
| 3,4,5-Trimethoxy (R₂) | ↑ Kinase selectivity (CDK2 vs. CDK4) | |
| Dimethyl (R₃) | ↓ Metabolic degradation (t₁/₂ > 6h) |
- Design Insight: Introducing electron-withdrawing groups (e.g., -CF₃) at R₂ may enhance target affinity .
Methodological Considerations
- Contradiction Management: Discrepancies in biological data (e.g., conflicting IC₅₀ values) require orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- In Silico Tools: Use Schrödinger Suite or MOE for predictive ADMET profiling to prioritize derivatives with favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
